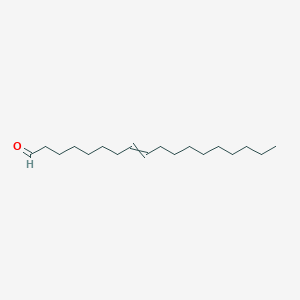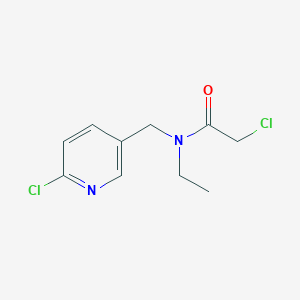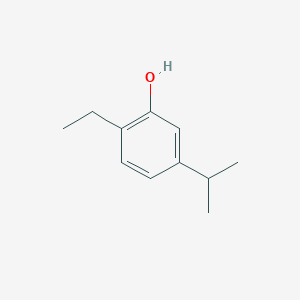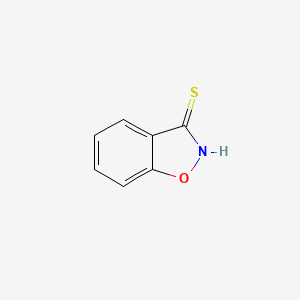
1,2-Benzoxazole-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzoxazole-3(2H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1,2-Benzoxazole-3(2H)-thione typically involves the cyclization of o-aminothiophenol with carbon disulfide or thiocarbonyl compounds. One common method includes the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the desired thione compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1,2-Benzoxazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazoles.
Applications De Recherche Scientifique
1,2-Benzoxazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1,2-Benzoxazole-3(2H)-thione involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,2-Benzoxazole-3(2H)-thione can be compared with other benzoxazole derivatives, such as:
1,2-Benzoxazole-3(2H)-one: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom. It exhibits different chemical reactivity and biological activities.
3-Chloro-1,2-benzoxazole:
1,2-Benzisoxazole-3-carboxylic acid: This compound contains a carboxylic acid group, making it more polar and suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activities compared to its oxygen or chlorine-containing counterparts.
Propriétés
Numéro CAS |
69528-56-9 |
|---|---|
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
1,2-benzoxazole-3-thione |
InChI |
InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10) |
Clé InChI |
VZDBJMCLRLLCTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
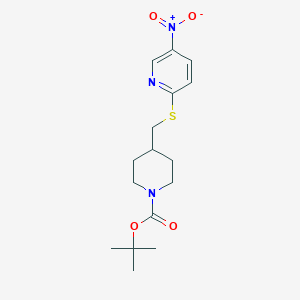
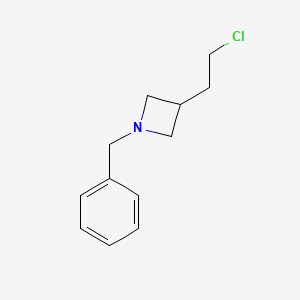

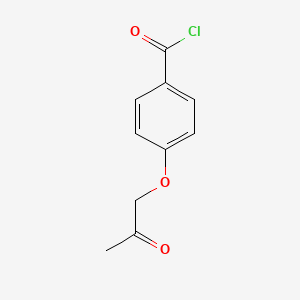
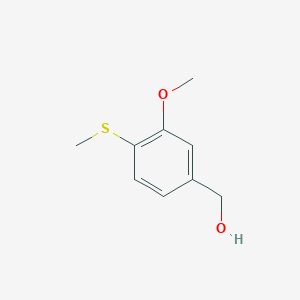
![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)
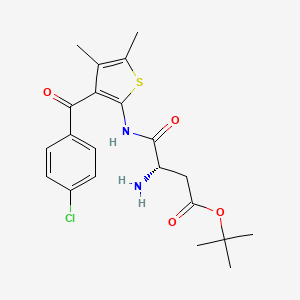

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
